(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with a suitable carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidinone ring. This step may require specific conditions such as heating or the use of a catalyst.
Deprotection: Finally, the Fmoc group is removed using a base like piperidine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules. Its Fmoc protecting group is particularly valuable in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or modulators of biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in peptide synthesis makes it valuable for the manufacture of peptide-based drugs.
Mechanism of Action
The mechanism of action of (2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(3S)-3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-2-[(3S)-3-(Benzyloxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid lies in its Fmoc protecting group, which offers advantages in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it a preferred choice in many synthetic protocols.
Properties
IUPAC Name |
(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIWMZZNSZSFPD-VXKWHMMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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